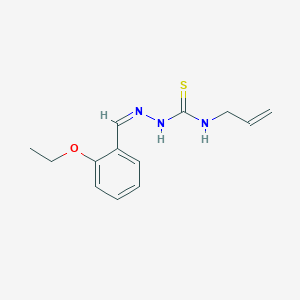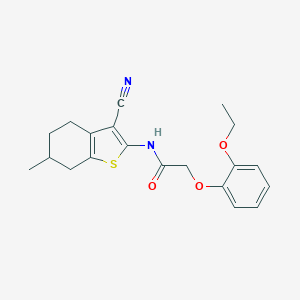![molecular formula C15H17N3O B255002 2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as 'MOA-728' and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of MOA-728 involves its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between MOA-728 and the enzyme. The binding of MOA-728 to the enzyme can lead to a conformational change, which can further affect the activity of the enzyme.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance the release of acetylcholine in the brain, which can improve cognitive function. It has also been reported to exhibit anti-inflammatory and antioxidant activity, which can be beneficial for the treatment of various diseases, including cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using MOA-728 in lab experiments include its potent inhibitory activity against a range of enzymes, its unique structure and properties, and its potential applications in medicinal chemistry and pharmacology. However, the limitations of using MOA-728 include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can pose a risk to researchers working with this compound.
Future Directions
There are several future directions for research on MOA-728. One area of research could focus on the development of new drugs based on the structure of MOA-728 for the treatment of various diseases, including Alzheimer's and Parkinson's. Another area of research could focus on the optimization of the synthesis method for MOA-728 to improve the overall yield and efficiency of the process. Additionally, further studies could be conducted to investigate the potential applications of MOA-728 in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of MOA-728 involves a multi-step process that includes the reaction of 4-methylphenyl hydrazine with 2-methylpropanal to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid to produce the desired product, MOA-728. The overall yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
MOA-728 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-6-4-11(3)5-7-12/h4-7,10,17H,9H2,1-3H3 |
InChI Key |
DKZGZUSNRYQDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
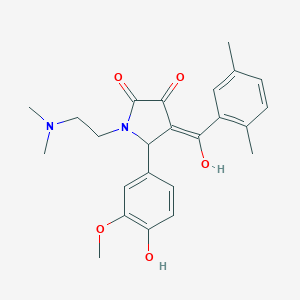
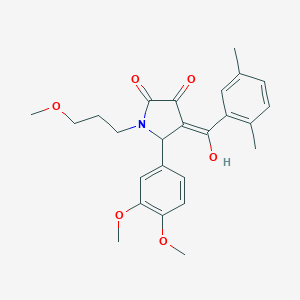
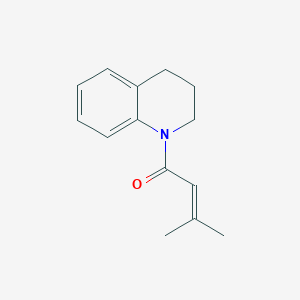

![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
